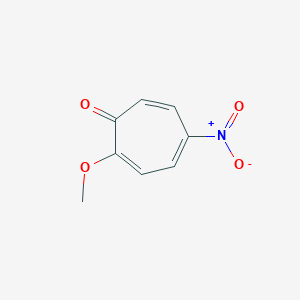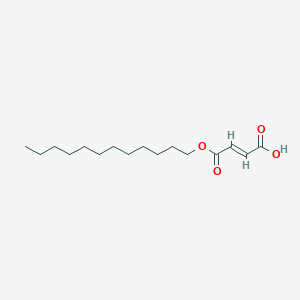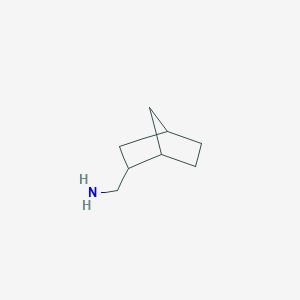
2-Norbornanemethylamine
Descripción general
Descripción
2-Norbornanemethylamine is a compound related to the norbornane family, which includes a variety of derivatives with applications in medicinal chemistry and asymmetric synthesis. Its structure is characterized by a unique bicyclic framework, offering interesting conformational and reactive properties.
Synthesis Analysis
- Enantioselective Synthesis : 2-Norbornanones can be converted into vicinal norbornanediamines through reactions with formamide and formic acid, yielding enantiomerically pure compounds. These derivatives are valuable for their applications in medicinal chemistry and asymmetric synthesis due to the rigid norbornane framework, which allows for detailed study of conformational equilibria (Martínez et al., 2001).
- Hydroboration of Enamines : The hydroboration of enamines derived from 2-norbornanone, followed by methanolysis and oxidation, affords norbornanols and norbornanes, demonstrating the versatility of this scaffold in synthetic chemistry (Goralski et al., 1994).
Molecular Structure Analysis
- Gas Electron Diffraction Studies : Investigations into the structures of norbornane and norbornadiene in the gas phase have provided detailed insights into the bond lengths, angles, and dihedral angles, highlighting the unique geometry of the norbornane scaffold (Yokozeki & Kuchitsu, 1971).
Chemical Reactions and Properties
- Amination Reactions : Amination of exo-2-chloronorbornane with trichloramine-aluminum chloride results in ring expansion and incorporation of nitrogen, demonstrating the reactive flexibility of the norbornane ring under specific conditions (Kovacic et al., 1970).
- Halogenation Reactions : The halogenation of norbornane primarily yields 2-halides, with the stereochemistry of the addition being influenced by the nature of the halogen donor. This reactivity pattern underscores the steric and electronic factors at play within the norbornane framework (Kooyman & Vegter, 1958).
Physical Properties Analysis
- Microphase-Separated Structure and Mechanical Properties : The study of norbornane diisocyanate-based polyurethanes reveals insights into the microphase-separated structure and mechanical properties of these materials, highlighting the impact of the norbornane scaffold on polymer characteristics (Kojio et al., 2007).
Chemical Properties Analysis
- Electron Momentum Spectroscopy : An exhaustive study into the valence electronic structure of norbornane up to binding energies of 29 eV has provided detailed insights into the electron momentum distributions for all the valence orbitals, aiding in the understanding of its chemical reactivity and interactions (Knippenberg et al., 2004).
Aplicaciones Científicas De Investigación
Tratamiento del cáncer
Norbornene y sus derivados, incluyendo 2-Norbornanemethylamine, han llamado la atención por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer . El andamiaje de norbornene se ha identificado como una estructura prometedora en química medicinal . El desarrollo de derivados basados en norbornene como agentes quimioterapéuticos potenciales está atrayendo una atención significativa .
Sistemas de administración de medicamentos
Debido a la rápida reactividad del norbornene, forma polímeros que pueden usarse como portadores de agentes quimioterapéuticos . Estos polímeros pueden utilizarse en sistemas de administración de medicamentos, particularmente en terapias contra el cáncer .
Aplicaciones teranósticas
Norbornene y sus derivados también pueden utilizarse en aplicaciones teranósticas . La teranóstica es un campo de la medicina que combina terapia específica dirigida basada en pruebas de diagnóstico específicas dirigidas. En este contexto, la rápida reactividad del norbornene es beneficiosa .
Activación C–H
La activación C–H catalizada por Pd/norbornene es un mecanismo de reacción que se desarrolla en seis pasos principales: activación orto -C–H, inserción de norbornene en enlaces Pd–C, activación meta -C–H, formación de enlace meta -C–C, eliminación de β-carbono y protodesmetalación . Tanto las activaciones orto -C–H como meta -C–H experimentan una ruta de metalación-desprotonación concertada . Este proceso se explica teóricamente mediante el cálculo DFT
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Norbornanemethylamine is an organic compound that is commonly used in organic synthesis as a starting material for the synthesis of other compounds . .
Mode of Action
The mode of action of this compound is primarily through its chemical reactions in organic synthesis. For instance, it can react with norbornene to form other compounds
Biochemical Pathways
It’s worth noting that the compound can be involved in various reactions in organic synthesis .
Result of Action
The result of the action of this compound would depend on the specific reactions it is involved in. In organic synthesis, it can react with other compounds to form new products
Propiedades
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMZHVLJBQTGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931997 | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14370-50-4 | |
| Record name | Bicyclo[2.2.1]heptane-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14370-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Norbornanemethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornanemethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)
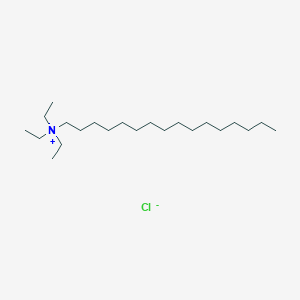
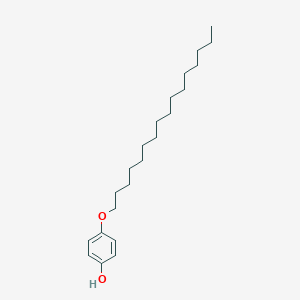





![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)

